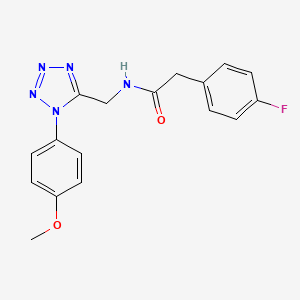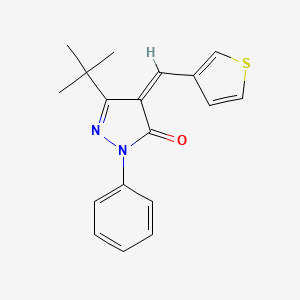
3-(Tert-butyl)-1-phenyl-4-(3-thienylmethylene)-2-pyrazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(Tert-butyl)-1-phenyl-4-(3-thienylmethylene)-2-pyrazolin-5-one” is a complex organic molecule. It contains a pyrazolinone ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The pyrazolinone ring, phenyl ring, and thiophene ring would contribute to the complexity of the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. For example, tert-butyl-3-thienyl sulfide can be metalated in the 2 and 5 positions of the thiophene ring .Scientific Research Applications
Structural Chemistry and Hydrogen Bonding
Studies on similar pyrazoline derivatives have revealed significant insights into hydrogen bonding and molecular aggregation. For instance, investigations into hydrogen-bonded chains and tetramolecular aggregates in pyrazole derivatives underline the importance of C-H...N and C-H...O hydrogen bonds in crystalline structuring (Abonía et al., 2007). These findings can provide a foundational understanding of how substituents like tert-butyl and thienylmethylene influence molecular conformation and assembly.
Synthesis and Insecticidal Activity
The synthesis and evaluation of pyrazolin-5-one derivatives for insecticidal activity highlight the relevance of substituents for biological efficacy. A study demonstrates that certain structural modifications, including the introduction of a tert-butyl group, can significantly enhance insecticidal activity (Yagi et al., 1999). This suggests that 3-(Tert-butyl)-1-phenyl-4-(3-thienylmethylene)-2-pyrazolin-5-one could be investigated for similar applications, focusing on the role of its specific substituents.
Hydrogen-bonded Supramolecular Structures
Research on pyrazoles has also delved into hydrogen-bonded supramolecular structures, exploring how various substituents impact the dimensional assembly of molecules. For example, Castillo et al. (2009) described how different benzylamino-substituted pyrazoles form hydrogen-bonded chains, sheets, and dimers, influenced by their specific functional groups (Castillo et al., 2009). This research can inform the design and synthesis of new derivatives of 3-(Tert-butyl)-1-phenyl-4-(3-thienylmethylene)-2-pyrazolin-5-one for targeted material properties.
Ethylene Polymerization Catalysts
The use of pyrazole derivatives as ligands in catalytic systems has been investigated, particularly in the context of ethylene polymerization. Gil and Casagrande (2004) studied titanium and zirconium complexes with sterically hindered pyrazolylborate ligands, demonstrating their potential as catalysts in ethylene polymerization (Gil & Casagrande, 2004). This suggests a possible application for 3-(Tert-butyl)-1-phenyl-4-(3-thienylmethylene)-2-pyrazolin-5-one in developing new catalytic systems for polymer production.
Future Directions
properties
IUPAC Name |
(4Z)-5-tert-butyl-2-phenyl-4-(thiophen-3-ylmethylidene)pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-18(2,3)16-15(11-13-9-10-22-12-13)17(21)20(19-16)14-7-5-4-6-8-14/h4-12H,1-3H3/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSCIPWVDDNGNV-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C1=CC2=CSC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C\1=NN(C(=O)/C1=C\C2=CSC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tert-butyl)-1-phenyl-4-(3-thienylmethylene)-2-pyrazolin-5-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Chloro-5-fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2655983.png)
![(5-bromopyridin-3-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2655985.png)
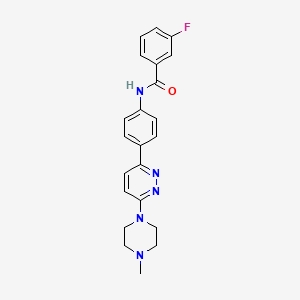
![N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2655987.png)
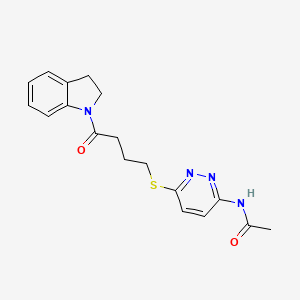
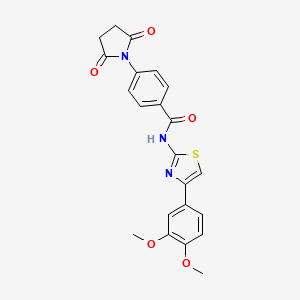
![1,4-Dioxa-8-azaspiro[4.5]dec-8-yl[1-(phenylsulfonyl)-4-piperidinyl]methanone](/img/structure/B2655993.png)
![5-(3-nitrophenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2655994.png)
![2-Ethyl-5-((3-methylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2655996.png)
![2,4-dimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2655999.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B2656001.png)
![2,2,3,3,4,4-Hexafluoro-5-{[2-(methoxycarbonyl)-3-thienyl]amino}-5-oxopentanoic acid](/img/structure/B2656002.png)

